N-Chloromethyl-N-phenylcarbamoyl chloride

Buprofezin synthesis Total yield Industrial agrochemical

N-Chloromethyl-N-phenylcarbamoyl chloride (CMPC, C₈H₇Cl₂NO) is a bifunctional carbamoyl chloride that possesses both an N-chloromethyl group and an N-phenyl substituent. It is a white crystalline solid with a melting point of 45–46 °C, freely soluble in benzene, toluene, chloroform, and carbon tetrachloride, and is highly hygroscopic.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
CAS No. 52123-54-3
Cat. No. B1600792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Chloromethyl-N-phenylcarbamoyl chloride
CAS52123-54-3
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CCl)C(=O)Cl
InChIInChI=1S/C8H7Cl2NO/c9-6-11(8(10)12)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyNUJIXNWAWRCFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Chloromethyl-N-phenylcarbamoyl chloride (CAS 52123-54-3): Essential Carbamoyl Chloride Intermediate for Agrochemical Synthesis


N-Chloromethyl-N-phenylcarbamoyl chloride (CMPC, C₈H₇Cl₂NO) is a bifunctional carbamoyl chloride that possesses both an N-chloromethyl group and an N-phenyl substituent . It is a white crystalline solid with a melting point of 45–46 °C, freely soluble in benzene, toluene, chloroform, and carbon tetrachloride, and is highly hygroscopic . CMPC is the key electrophilic intermediate in the industrial manufacture of the insect growth regulator buprofezin, which acts as a chitin synthesis inhibitor [1].

Why N-Chloromethyl-N-phenylcarbamoyl chloride Cannot Be Substituted by Simpler Carbamoyl Chlorides in Agrochemical Intermediates


Generic carbamoyl chlorides such as N-phenylcarbamoyl chloride or N-methyl-N-phenylcarbamoyl chloride are mono-electrophilic, capable of only acyl transfer . CMPC uniquely supplies two reactive chlorine atoms—one at the carbonyl and one at the N-methylene position—enabling the sequential nucleophilic attacks required to construct the thiadiazine ring of buprofezin in a single convergent operation [1]. Replacing CMPC with a mono-functional analog would impose additional chlorination and protection steps, lengthen the synthetic sequence, and reduce overall yield [1]. Furthermore, CMPC can serve as both reactant and solvent during the chlorination stage, eliminating auxiliary solvents such as dioxane or chloroform [2].

Quantitative Differentiation of N-Chloromethyl-N-phenylcarbamoyl chloride Against Closest Analogs


Higher Overall Yield in Convergent Buprofezin Synthesis Using CMPC Route

A clean manufacturing process that passes through CMPC delivers buprofezin in 78.6% total yield based on N-methylaniline with product content >98% [1]. A prior patent route employing ammonium thiocyanate and separate chlorination conditions achieved an overall yield of only 68.5% [2], representing a yield improvement of 10.1 percentage points when CMPC is utilized as the integrated intermediate under optimized conditions.

Buprofezin synthesis Total yield Industrial agrochemical

Lower Melting Point Enables Direct Use as Reactive Solvent

CMPC melts at 45–46 °C , whereas the closest N-aryl-N-alkyl analog, N-methyl-N-phenylcarbamoyl chloride, melts at 88.5 °C . This 42.5–43.5 °C lower melting point permits CMPC to be maintained as a low-viscosity liquid with mild heating, allowing it to act simultaneously as reactant and solvent in the chlorination step of buprofezin synthesis [1].

Melting point Solvent-free reaction Process intensification

Dual Electrophilic Sites Enable One-Pot Sequential Heterocycle Assembly

CMPC possesses two distinct electrophilic centers: the carbamoyl carbonyl (C=OCl) and the chloromethyl group (N–CH₂Cl). This architecture permits sequential nucleophilic attacks—first acylation at the carbonyl, then alkylation at the methylene—to construct the thiadiazine core of buprofezin without intermediate isolation [1]. In contrast, N-phenylcarbamoyl chloride bears only a single electrophilic site and cannot provide the second alkylation event .

Dual electrophilicity One-pot synthesis Thiadiazine

Elimination of Auxiliary Solvent Through Self-Solvent Capability

In the patented buprofezin process, CMPC replaces dioxane or chloroform as the solvent in the chlorination step, functioning as both reactant and reaction medium [1]. This eliminates 100% of the auxiliary solvent requirement for that step, reducing the solvent inventory and associated waste disposal burden.

Solvent-free Process safety Waste minimization

Procurement-Relevant Application Scenarios for N-Chloromethyl-N-phenylcarbamoyl chloride


Industrial Manufacture of Buprofezin Insecticide

CMPC is the indispensable intermediate in the dominant commercial route to buprofezin. The dual electrophilicity of CMPC allows the convergent assembly of the thiadiazine ring in a single operational step, achieving total yields approaching 79% at >98% purity [1]. For a procurement team sourcing buprofezin intermediates, CMPC is the only carbamoyl chloride that provides the correct substitution pattern to avoid additional synthetic steps [2].

Synthesis of Thiadiazine Herbicides and Insecticides

The Japanese patent JPS5852262 explicitly claims CMPC as a raw material for preparing thiadiazine derivatives with herbicidal and insecticidal activity [3]. The chloromethyl group is essential for forming the six-membered heterocyclic core, distinguishing CMPC from analogs that lack this functionality.

One-Pot Construction of N-Substituted Carbamates and Ureas

The chloromethyl group of CMPC can be selectively displaced by nucleophiles after the initial acylation event, enabling one-pot synthesis of complex carbamate and urea libraries that are not accessible from simple carbamoyl chlorides [2]. This scenario is relevant for medicinal chemistry groups exploring structure-activity relationships.

Solvent-Minimized Process Development

For process chemists seeking to eliminate dioxane or halogenated solvents, CMPC offers a unique self-solvent capability during chlorination. By using CMPC as both reactant and medium, the solvent inventory is reduced by 100% for the chlorination stage, directly addressing EHS and sustainability metrics [2].

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